Delta4-Sitosterol-3-one; beta-Rosasterol oxide; beta-Sitost-4-en-3-one; beta-Sitostenone
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Overview
Description
It is a steroidal compound with the molecular formula C29H48O and a molecular weight of 412.69 g/mol . Sitostenone is structurally similar to other phytosterols like β-sitosterol and stigmasterol, and it plays a significant role in plant cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sitostenone can be synthesized through the oxidation of β-sitosterol. The oxidation process typically involves the use of reagents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. The reaction conditions usually require controlled temperatures and specific reaction times to ensure the selective oxidation of the hydroxyl group at the C3 position to a ketone .
Industrial Production Methods: Industrial production of sitostenone often involves the extraction and purification from plant sources. The extraction process includes the use of solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate and purify sitostenone .
Types of Reactions:
Oxidation: Sitostenone can undergo further oxidation to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sitostenone can be reduced back to β-sitosterol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of sitostenone.
Reduction: β-sitosterol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sitostenone is used as a precursor in the synthesis of other steroidal compounds and as a standard in chromatographic analyses.
Biology: Sitostenone is studied for its role in plant physiology and its impact on cell membrane integrity.
Mechanism of Action
Sitostenone exerts its effects primarily through its interaction with cell membranes and its antioxidative properties. It helps maintain cell membrane integrity by modulating the fluidity and permeability of the membrane. Additionally, sitostenone’s antioxidative properties help in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
β-Sitosterol: A phytosterol with a hydroxyl group at the C3 position, known for its cholesterol-lowering effects.
Stigmasterol: A phytosterol with a double bond at the C22 position, known for its anti-inflammatory properties.
Campesterol: A phytosterol with a similar structure to β-sitosterol but with a methyl group at the C24 position.
Sitostenone’s unique ketone group makes it a valuable compound for various chemical reactions and biological studies, distinguishing it from its structurally similar counterparts.
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20?,21?,24?,25?,26?,27?,28-,29+/m0/s1 |
InChI Key |
RUVUHIUYGJBLGI-BCZOYAQRSA-N |
Isomeric SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Origin of Product |
United States |
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